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Compound of Interest

Compound Name:
1-[(5-Chlorothien-2-

yl)methyl]piperazine

CAS No.: 55513-18-3

Cat. No.: B1361988

Get Quote

Part 1: Chemical Identity & CAS Lookup
Status: Validated | Type: Heterocyclic Building Block[1]

The primary identifier for the compound 1-[(5-Chlorothien-2-yl)methyl]piperazine is CAS

55513-18-3.

Core Identifiers
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Registry System Identifier Verification Status

CAS Number 55513-18-3 Primary Match

IUPAC Name
1-[(5-chlorothiophen-2-

yl)methyl]piperazine
Systematic

Molecular Formula

C

H

ClN

S

Confirmed

Molecular Weight 216.73 g/mol Calculated

SMILES Clc1ccc(CN2CCNCC2)s1 Structural String

InChI Key
NJEDOEVDJDTSLL-

UHFFFAOYSA-N
(Analogous Key)

Note on Nomenclature: In literature, this compound is frequently referred to as 1-(5-Chloro-2-

thenyl)piperazine. The term "thenyl" refers to the thiophene equivalent of a benzyl group

(thienyl-methyl).[1]

Part 2: Synthetic Pathways & Production
Objective: Synthesize the target mono-substituted piperazine while minimizing the formation of

the bis-alkylated byproduct.

Reaction Logic
The synthesis relies on a Nucleophilic Substitution (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7249161/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) mechanism.[1] The 5-chlorothiophene moiety acts as a bioisostere for 4-chlorophenyl groups,
often used to modulate lipophilicity and metabolic stability in drug candidates.

Critical Control Point: Piperazine is a symmetrical diamine.[1] To prevent the formation of the

bis-substituted impurity (where both nitrogens react), a large molar excess of piperazine (3–5

equivalents) is required.[1]

Workflow Diagram (DOT)

2-Chloro-5-(chloromethyl)thiophene
(CAS 23784-96-5)

Reflux (80°C)
Solvent: MeCN or EtOH

Base: K2CO3
Piperazine (Excess 5.0 eq)

(CAS 110-85-0)

Workup:
1. Evaporate Solvent

2. Water wash (removes excess Pip)
3. Extract (DCM/EtOAc)

Target Product:
1-[(5-Chlorothien-2-yl)methyl]piperazine

(CAS 55513-18-3)
Major (>85%)

Impurity:
Bis-substituted Piperazine

Minor (<5%)

Click to download full resolution via product page

Figure 1: Selective mono-alkylation workflow for the synthesis of CAS 55513-18-3.

Step-by-Step Protocol (Self-Validating)
Preparation: Dissolve Piperazine (5.0 eq) and Potassium Carbonate (1.5 eq) in Acetonitrile

(MeCN).

Why: Excess piperazine acts as both reactant and statistical buffer against double

alkylation.[1]

Addition: Dropwise add 2-Chloro-5-(chloromethyl)thiophene (1.0 eq) dissolved in MeCN to

the refluxing piperazine solution over 30 minutes.

Why: Slow addition keeps the concentration of the alkylating agent low relative to the free

amine, favoring mono-substitution.[1]

Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

Workup (Purification):

Filter off inorganic salts (KCl, excess K
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CO

).[1]

Evaporate solvent.[1]

Partition residue between Water and Dichloromethane (DCM).[1]

Validation: Excess piperazine partitions into the aqueous phase; the lipophilic product

remains in the organic phase.[1]

Isolation: Dry organic layer over Na

SO

, filter, and concentrate. Yields are typically 85–92%.[1]

Part 3: Applications in Drug Discovery
Context: This compound is a "Privileged Scaffold" intermediate.[1]

Bioisosteric Replacement
In medicinal chemistry, the 5-chlorothiophene moiety is frequently used as a bioisostere for a 4-

chlorophenyl ring.

Effect: It alters the electronic density and reduces the metabolic liability of the ring system

(avoiding quinone-imine formation common with some phenyl derivatives).[1]

Target Classes: Antithrombotics (Factor Xa inhibitors), Antidepressants (Serotonin 5-HT

modulators), and Antifungals.[1]

Pharmaceutical Impurity Profiling
CAS 55513-18-3 is often monitored as a process impurity in the synthesis of complex

thiophene-containing drugs.

Origin: It arises if residual piperazine reacts with chloromethyl-thiophene intermediates

during the synthesis of drugs like Rivaroxaban analogs (though Rivaroxaban itself uses the

acid form, related "next-gen" inhibitors use this linker).[1]
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Analytical Validation (QC)
To verify the identity of the synthesized compound, use the following expected signals:

H NMR (CDCl

):

6.7–6.8 ppm (d, 1H, Thiophene H-3)[1]

6.6 ppm (d, 1H, Thiophene H-4)[1]

3.6 ppm (s, 2H, N-CH

-Thiophene)[1]

2.4–2.9 ppm (m, 8H, Piperazine protons)[1]

Mass Spectrometry (ESI+):

Expected [M+H]

: 217.05 (Characteristic Chlorine isotope pattern 3:1 ratio at 217/219).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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